molecular formula C16H14N2O4S B2980565 (7-Methoxybenzofuran-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1795420-90-4

(7-Methoxybenzofuran-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No. B2980565
CAS RN: 1795420-90-4
M. Wt: 330.36
InChI Key: GLONWOBLLWAMKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, benzofuran derivatives have been synthesized using microwave-assisted synthesis (MWI) . The synthesis of complex benzofuran derivatives has been achieved through unique free radical cyclization cascades .

Scientific Research Applications

Antimicrobial Activity

  • The synthesis of novel benzofuran based 1,2,3-triazoles using a click chemistry approach has been reported. These compounds exhibit significant antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Sunitha et al., 2017).
  • Research on marine fungus Pseudallescheria boydii has led to the discovery of novel isobenzofuranone derivatives with moderate cytotoxic activity against various cancer cell lines, indicating their potential in antimicrobial and cancer research (Lan et al., 2014).
  • A study on the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids introduced a new class of heteroatom-activated beta-lactam antibiotics with significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).

Antitumor Activity

  • A novel naphthyridine derivative named 3u was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This bifunctional activity makes it a potential chemical substance for melanoma treatment (Kong et al., 2018).
  • Novel bisbenzofuran-2-yl-methanone derivatives were synthesized and exhibited antimicrobial activity against various microorganisms, with some showing activity against specific species. This highlights their potential in developing new antimicrobial and possibly antitumor agents (Kırılmış et al., 2005).

Other Biological Activities

  • Compounds based on 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester and its derivatives have shown selective cytotoxicity against tumorigenic cell lines, indicating their potential as anticancer agents (Hayakawa et al., 2004).

properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-20-12-4-2-3-10-7-13(22-14(10)12)15(19)18-8-11(9-18)21-16-17-5-6-23-16/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLONWOBLLWAMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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